molecular formula Cl2H12O6Sr B156255 Strontium dichloride hexahydrate CAS No. 10025-70-4

Strontium dichloride hexahydrate

Cat. No. B156255
Key on ui cas rn: 10025-70-4
M. Wt: 266.62 g/mol
InChI Key: AMGRXJSJSONEEG-UHFFFAOYSA-L
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Patent
US07241460B2

Procedure details

Stearic acid (2.97 g, 10.4 mmol) was dissolved in water/ethanol (100 ml, 50:50 (volume)) containing sodium hydroxide (0.417 g, 10.4 mmol). The mixture was heated to 70° C. and a solution of strontium chloride hexahydrate (1.39 g, 5.2 mmol) in water (3 ml) was added. The title compound was isolated by centrifugation of the formed precipitate. Yield 1.6 g (46%).
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.417 g
Type
reactant
Reaction Step Two
Name
strontium chloride hexahydrate
Quantity
1.39 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH-].[Na+].O.O.O.O.O.O.[Cl-].[Sr+2:30].[Cl-]>O.C(O)C.O>[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Sr+2:30].[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2,3.4.5.6.7.8.9.10.11,12.13,15.16.17|

Inputs

Step One
Name
Quantity
2.97 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Name
water ethanol
Quantity
100 mL
Type
solvent
Smiles
O.C(C)O
Step Two
Name
Quantity
0.417 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
strontium chloride hexahydrate
Quantity
1.39 g
Type
reactant
Smiles
O.O.O.O.O.O.[Cl-].[Sr+2].[Cl-]
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Sr+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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